3-(2-Fluorophenyl)-1H-pyrazole 3-(2-Fluorophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 149739-32-2
VCID: VC21095174
InChI: InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
SMILES: C1=CC=C(C(=C1)C2=CC=NN2)F
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

3-(2-Fluorophenyl)-1H-pyrazole

CAS No.: 149739-32-2

Cat. No.: VC21095174

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-1H-pyrazole - 149739-32-2

Specification

CAS No. 149739-32-2
Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 5-(2-fluorophenyl)-1H-pyrazole
Standard InChI InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Standard InChI Key PZNGOFHHOGORBU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=NN2)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC=NN2)F

Introduction

Structural Characteristics and Basic Properties

3-(2-Fluorophenyl)-1H-pyrazole is characterized by its molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . The compound features a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions (1 and 2), with a 2-fluorophenyl group attached at position 3. The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties to the molecule, affecting its reactivity and potential biological activity.

Physical and Chemical Properties

Table 1: Key physical and chemical properties of 3-(2-Fluorophenyl)-1H-pyrazole

PropertyValue
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
IUPAC Name3-(2-fluorophenyl)-1H-pyrazole
CAS Number149739-32-2
InChIInChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
InChIKeyPZNGOFHHOGORBU-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=CC=NN2)F

Source: PubChem data

Structural Features

The structure of 3-(2-Fluorophenyl)-1H-pyrazole comprises several notable features:

  • A pyrazole heterocyclic core with two nitrogen atoms at positions 1 and 2

  • A 2-fluorophenyl substituent at position 3 of the pyrazole ring

  • An N-H bond at position 1, which contributes to the compound's ability to form hydrogen bonds

  • A C=C double bond between positions 4 and 5 of the pyrazole ring

Chemical Reactivity

The reactivity of 3-(2-Fluorophenyl)-1H-pyrazole is influenced by both the pyrazole ring and the 2-fluorophenyl substituent, giving rise to diverse chemical behavior.

Pyrazole Ring Reactivity

The pyrazole ring in 3-(2-Fluorophenyl)-1H-pyrazole exhibits several key reactive properties:

  • Tautomerism: The compound can exist in different tautomeric forms, primarily the 1H and 3H tautomers, with the 1H form generally predominating

  • Amphoteric character: The N-H bond allows the compound to act as both a weak acid and a weak base

  • Electrophilic aromatic substitution: The pyrazole ring can undergo substitution reactions, particularly at positions 4 and 5

  • Coordination with metals: The nitrogen atoms can coordinate with various metal ions, making the compound useful in coordination chemistry

Influence of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent significantly influences the compound's reactivity in several ways:

  • Electronic effects: The electronegative fluorine atom withdraws electron density, altering the electronic distribution within the molecule

  • Steric effects: The ortho-fluorine creates specific steric constraints that can affect reaction pathways and selectivity

  • Metabolic stability: The C-F bond is generally resistant to metabolic degradation, potentially enhancing the stability of the compound in biological systems

  • Hydrogen bonding: The fluorine atom can participate in weak hydrogen bonding interactions, influencing intermolecular associations

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and characterization of 3-(2-Fluorophenyl)-1H-pyrazole. Based on the reported characteristics of similar pyrazole derivatives, the following spectroscopic features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR spectroscopy, pyrazole derivatives typically show characteristic signals for the pyrazole ring hydrogens. For 3-(2-Fluorophenyl)-1H-pyrazole, the following signals would be expected:

  • The pyrazole H-5 proton typically appears as a doublet with a coupling constant of approximately J = 2.5 Hz

  • The NH proton of the pyrazole ring generally appears as a broad singlet, often in the range of 12-14 ppm

  • The aromatic protons of the 2-fluorophenyl group would show complex splitting patterns due to coupling with the fluorine atom

  • The H-3 proton of the pyrazole ring would also show distinctive coupling patterns

In 13C NMR, the carbon atoms of the pyrazole ring and the 2-fluorophenyl group would show characteristic chemical shifts, with the carbon attached to fluorine showing splitting due to C-F coupling.

Mass Spectrometry

Mass spectrometric analysis of 3-(2-Fluorophenyl)-1H-pyrazole would be expected to show:

  • A molecular ion peak at m/z 162, corresponding to the molecular weight of the compound

  • Fragmentation patterns involving the loss of nitrogen from the pyrazole ring

  • Fragments resulting from the cleavage of the bond between the pyrazole ring and the phenyl group

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching vibration of the pyrazole ring (typically in the range of 3100-3500 cm-1)

  • C=C and C=N stretching vibrations of the pyrazole ring

  • C-F stretching vibration of the 2-fluorophenyl group (typically in the range of 1000-1400 cm-1)

  • Aromatic C-H stretching and bending vibrations

Comparison with Related Compounds

Comparing 3-(2-Fluorophenyl)-1H-pyrazole with structurally related compounds provides insights into the influence of specific structural modifications on chemical and biological properties.

Comparison with Other Halogenated Derivatives

Table 2: Comparison of 3-(2-Fluorophenyl)-1H-pyrazole with related halogenated derivatives

CompoundKey Structural DifferencePotential Impact on Properties
3-(2-Fluorophenyl)-1H-pyrazoleReference compoundBaseline for comparison
3-(2-Chlorophenyl)-1H-pyrazoleLarger halogen (Cl vs. F)Increased lipophilicity, different electronic effects, larger steric influence
3-(2-Bromophenyl)-1H-pyrazoleMuch larger halogen (Br vs. F)Significantly enhanced lipophilicity, stronger steric effects, potential for different reactivity patterns
3-(4-Fluorophenyl)-1H-pyrazoleFluorine at para positionDifferent electronic distribution, altered hydrogen bonding capacity, different conformational preferences

Comparison with Dihydro and Functionalized Derivatives

The structural and functional properties of 3-(2-Fluorophenyl)-1H-pyrazole can be further understood by comparing it with:

  • 3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazole: The reduced form would have different conformational flexibility due to the saturation of the C4-C5 bond

  • 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: This derivative contains an additional amino group at position 5 and a phenyl group at position 3, potentially enhancing its ability to interact with biological targets

  • 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This more complex derivative features multiple functional groups that significantly alter its reactivity and potential applications

Analytical Methods for Characterization

Several analytical methods can be employed for the characterization and analysis of 3-(2-Fluorophenyl)-1H-pyrazole.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools for:

  • Assessing the purity of synthesized 3-(2-Fluorophenyl)-1H-pyrazole

  • Separating and identifying potential impurities or synthesis byproducts

  • Quantitative analysis of the compound in various matrices

X-ray Crystallography

X-ray crystallography provides detailed information about:

  • The three-dimensional structure of 3-(2-Fluorophenyl)-1H-pyrazole

  • Bond lengths and bond angles within the molecule

  • Crystal packing arrangements and intermolecular interactions in the solid state

  • The precise orientation of the 2-fluorophenyl group relative to the pyrazole ring

Thermal Analysis Techniques

Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about:

  • Melting point and crystalline properties

  • Thermal stability and decomposition pathways

  • Phase transitions and polymorphic forms

Future Research Directions

Research on 3-(2-Fluorophenyl)-1H-pyrazole can be expanded in several promising directions:

  • Development of more efficient and environmentally friendly synthesis methods

  • Detailed investigation of its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications

  • Exploration of its coordination chemistry with various metals for potential applications in catalysis

  • Investigation of structure-activity relationships through the synthesis and evaluation of novel derivatives

  • Computational studies to better understand its electronic properties and potential interactions with biological targets

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